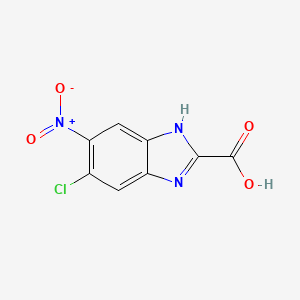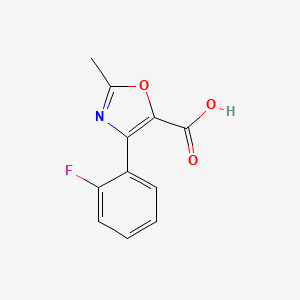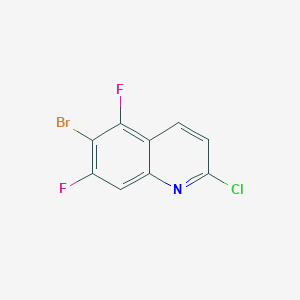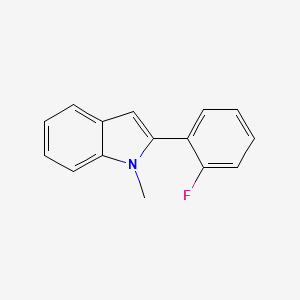dimethylsilane](/img/structure/B13680494.png)
[2-Bromo-1-(4-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane: is an organic compound with the molecular formula C14H22BrNO3Si. It is a derivative of silane, featuring a bromine atom, a nitrophenyl group, and a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1-(4-nitrophenyl)ethoxy derivatives.
Oxidation: Formation of carbonyl-containing derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl dimethylsilyl group serves as a protecting group for alcohols in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms, facilitated by a catalyst .
類似化合物との比較
2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane): Similar structure but with a fluorine atom instead of a nitro group.
2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane): Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane makes it particularly reactive in reduction reactions, allowing for the synthesis of amino derivatives. This distinguishes it from its analogs with different substituents, which may not undergo the same types of reactions or yield the same products.
特性
分子式 |
C14H22BrNO3Si |
|---|---|
分子量 |
360.32 g/mol |
IUPAC名 |
[2-bromo-1-(4-nitrophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-13(10-15)11-6-8-12(9-7-11)16(17)18/h6-9,13H,10H2,1-5H3 |
InChIキー |
AUBOIRQSBPREOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)









![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)


